3-Bromo-1,1,1-trifluoroacetone

Nucleophilic substitution SN2 reactivity Leaving-group ability

3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6), also designated as 1-bromo-3,3,3-trifluoroacetone, is a halogenated trifluoromethyl ketone with molecular formula C₃H₂BrF₃O and molecular weight 190.95 g/mol. This compound presents as a colorless to pale yellow liquid with a boiling point of 87 °C at 743 mmHg, a density of 1.839 g/mL at 25 °C, a refractive index of approximately 1.374–1.376, and a flash point of 5 °C.

Molecular Formula C3H2BrF3O
Molecular Weight 190.95 g/mol
CAS No. 431-35-6
Cat. No. B149082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,1-trifluoroacetone
CAS431-35-6
Synonyms3-Bromo-1,1,1-trifluoro-2-propanone;  1,1,1-Trifluoro-3-bromo-2-propanone;  1,1,1-Trifluoro-3-bromoacetone;  1,1,1-Trifluoro-3-bromopropanone;  1-Bromo-3,3,3-trifluoro-2-propanone;  1-Bromo-3,3,3-trifluoroacetone;  3,3,3-Trifluorobromoacetone;  3-Bromo-1,1,
Molecular FormulaC3H2BrF3O
Molecular Weight190.95 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)Br
InChIInChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2
InChIKeyONZQYZKCUHFORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6): Physicochemical Specifications and Procurement Baselines


3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6), also designated as 1-bromo-3,3,3-trifluoroacetone, is a halogenated trifluoromethyl ketone with molecular formula C₃H₂BrF₃O and molecular weight 190.95 g/mol . This compound presents as a colorless to pale yellow liquid with a boiling point of 87 °C at 743 mmHg, a density of 1.839 g/mL at 25 °C, a refractive index of approximately 1.374–1.376, and a flash point of 5 °C . Typical commercial specifications include purity ≥97% (GC) with moisture content ≤0.5% . As a bifunctional building block containing both an electrophilic α-bromomethylene moiety and a strongly electron-withdrawing trifluoromethyl group adjacent to a carbonyl, it occupies a distinct reactivity niche among halogenated acetone derivatives, serving primarily as an intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty heterocycles .

3-Bromo-1,1,1-trifluoroacetone Procurement: Why In-Class Halogenated Acetone Interchange Fails


Halogenated trifluoroacetone derivatives are not functionally interchangeable despite their structural similarity. The identity of the α-halogen atom (Br vs. Cl vs. H) dictates divergent reactivity outcomes in both polar and radical reaction manifolds. In nucleophilic substitution pathways, bromide functions as a substantially superior leaving group relative to chloride (Br⁻ >> Cl⁻ in leaving-group ability), directly impacting reaction rates and product yields in SN2 transformations [1]. Under photoredox catalysis, bromotrifluoroacetone and chlorotrifluoroacetone exhibit mechanistically divergent behavior, with the former undergoing hydrogen atom transfer (HAT) pathways while the latter proceeds via radical polar crossover (RPC), producing structurally distinct products from identical starting olefins [2]. Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl group electronically deactivates the carbonyl toward nucleophilic attack compared to non-fluorinated analogs, while simultaneously activating the α-position for deprotonation and functionalization [3]. These compound-specific electronic and steric effects preclude reliable interchange; substitution with a different halogenated analog or non-fluorinated derivative alters both reaction kinetics and product distribution, rendering procurement decisions based solely on cost or availability scientifically untenable [4].

3-Bromo-1,1,1-trifluoroacetone: Quantified Differentiation Against Closest Analogs


Leaving-Group Superiority: Bromide versus Chloride in Nucleophilic Substitution

In nucleophilic substitution reactions at the α-carbon, 3-bromo-1,1,1-trifluoroacetone exhibits markedly superior leaving-group ability compared to its chloro analog, 3-chloro-1,1,1-trifluoroacetone. The established leaving-group hierarchy places bromide (Br⁻) as a substantially better leaving group than chloride (Cl⁻) due to bromide's lower basicity, weaker carbon–halogen bond strength, and greater polarizability, which stabilizes the departing anion in the transition state [1]. This fundamental difference translates to accelerated reaction rates under identical conditions and higher conversion yields when 3-bromo-1,1,1-trifluoroacetone is employed as the electrophilic substrate.

Nucleophilic substitution SN2 reactivity Leaving-group ability Synthetic methodology

Divergent Photoredox Reactivity: Bromo vs. Chloro Trifluoroacetone Yield Distinct Product Classes

Under visible-light photoredox catalysis, 3-bromo-1,1,1-trifluoroacetone and 3-chloro-1,1,1-trifluoroacetone demonstrate mechanistically divergent reactivity when reacting with olefins, despite both serving as trifluoroacetonyl radical precursors [1]. The bromo derivative proceeds via a hydrogen atom transfer (HAT) pathway to yield γ-trifluoromethyl ketones, whereas the chloro analog follows a radical polar crossover (RPC) mechanism, producing β-trifluoromethyl ketones [2]. This divergence is not a matter of yield optimization but of fundamental product identity; the same olefin starting material yields structurally distinct products depending solely on which halogenated trifluoroacetone is employed. The ability of 3-bromo-1,1,1-trifluoroacetone to access the HAT manifold is directly attributable to the presence of the bromine atom and its capacity to participate in halogen-atom transfer steps.

Photoredox catalysis Radical chemistry Trifluoromethyl ketones Divergent synthesis

Relative Reactivity in Borohydride Reduction: α-Bromo vs. α-Chloro vs. α-Fluoro Ketones

Systematic studies of α-halogenated ketones toward sodium borohydride reduction establish a clear reactivity ranking: α-fluoro ketones are demonstrably less reactive than their α-chloro and α-bromo counterparts [1]. The experimental data demonstrate that α-fluoro ketones react more slowly than the corresponding α-chloro and α-bromo derivatives under identical reduction conditions [2]. Computational analysis attributes this effect to unfavorable conformational preferences in α-fluoro ketones, where the C–F bond orientation required for optimal orbital overlap with the carbonyl π-system is energetically disfavored [3]. While α-chloro and α-bromo derivatives exhibit comparable reactivity in this specific transformation, the key differentiation lies in the superior reactivity of both relative to fluorinated analogs, positioning 3-bromo-1,1,1-trifluoroacetone among the more reactive members of the α-halogenated trifluoromethyl ketone class.

Carbonyl reduction Borohydride reduction α-Haloketone reactivity Conformational effects

Trifluoromethyl Electronic Effects: α-Bromo Trifluoroacetone vs. Non-Fluorinated α-Bromoacetone

The presence of the trifluoromethyl group in 3-bromo-1,1,1-trifluoroacetone fundamentally alters the electronic environment of the carbonyl compared to non-fluorinated α-bromoacetone. The strongly electron-withdrawing CF₃ group significantly increases the electrophilicity of the carbonyl carbon while simultaneously reducing the basicity of the carbonyl oxygen. This electronic perturbation is quantitatively reflected in haloform cleavage kinetics: trifluoroacetophenone derivatives exhibit dramatically accelerated alkaline cleavage compared to trichloro- and tribromo- analogs, with apparent second-order rate constants for monoanion reaction in the ratio of 1 : 5.3 × 10¹⁰ : 2.2 × 10¹³ for trifluoro-, trichloro-, and tribromoacetophenone, respectively [1]. While this specific comparison involves acetophenone derivatives rather than acetone derivatives, it establishes the class-level principle that trifluoromethyl substitution profoundly enhances the electrophilic character of α-haloketones relative to other halogenated or non-fluorinated analogs. This heightened electrophilicity directly translates to increased reactivity toward nucleophiles at the carbonyl carbon.

Electronic effects Trifluoromethyl group Carbonyl electrophilicity Structure-activity relationship

Bifunctional Reactivity: α-Bromo Trifluoroacetone as Dual Electrophile for Heterocycle Construction

3-Bromo-1,1,1-trifluoroacetone functions as a bifunctional electrophilic building block that cannot be replicated by simpler analogs lacking either the α-bromo or trifluoromethyl functionality. In reaction with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate, the compound participates in cyclocondensation to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate as a product [1]. This transformation exploits both the electrophilic α-bromomethylene site (acting as an alkylating agent toward the enolate) and the electrophilic carbonyl (serving as the site for subsequent intramolecular cyclization). The presence of two trifluoromethyl groups in the product—one contributed by the starting enolate and one derived from 3-bromo-1,1,1-trifluoroacetone—demonstrates the compound's capacity to directly install the CF₃ motif into heterocyclic frameworks. Non-halogenated trifluoroacetone lacks the α-electrophilic site required for initial C–C bond formation, while non-fluorinated α-bromoacetone fails to impart the pharmacologically valuable trifluoromethyl group.

Heterocycle synthesis Bifunctional electrophile Trifluoromethylated furans Cyclocondensation

3-Bromo-1,1,1-trifluoroacetone: Validated Application Scenarios for Procurement and Research Deployment


Photoredox Synthesis of γ-Trifluoromethyl Ketones from Olefins

3-Bromo-1,1,1-trifluoroacetone is mechanistically required for the visible-light-driven photoredox synthesis of γ-trifluoromethyl ketones from olefin precursors. As established in Section 3, the bromo derivative undergoes a hydrogen atom transfer (HAT) pathway that yields γ-substituted products, whereas the chloro analog proceeds via radical polar crossover (RPC) to yield β-trifluoromethyl ketones [1]. This mechanistic divergence means that procurement of the bromo compound is non-negotiable for research programs specifically targeting γ-trifluoromethyl ketone architectures; substitution with 3-chloro-1,1,1-trifluoroacetone fundamentally alters the regiochemical outcome and yields an entirely different product class. This application scenario is directly supported by the head-to-head comparative evidence that bromo and chloro trifluoroacetones produce structurally distinct products under identical photoredox conditions [2].

Synthesis of Bis(trifluoromethyl) Heterocycles via Cyclocondensation

3-Bromo-1,1,1-trifluoroacetone enables the one-pot construction of bis(trifluoromethyl)-substituted heterocycles through its bifunctional electrophilic reactivity profile. As documented in Section 3, the compound reacts with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate in DMSO to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate [1]. This transformation exploits both the α-bromomethylene site for initial C–C bond formation (alkylation) and the carbonyl group for subsequent intramolecular cyclization, while simultaneously installing two trifluoromethyl groups into the heterocyclic framework. Non-halogenated 1,1,1-trifluoroacetone cannot initiate this sequence due to the absence of an α-electrophilic site; non-fluorinated α-bromoacetone fails to impart the CF₃ functionality critical for modulating physicochemical and pharmacokinetic properties in bioactive molecules. This application is particularly relevant for medicinal chemistry programs seeking to incorporate trifluoromethyl groups into furan, pyran, and related oxygen heterocycle scaffolds.

Nucleophilic Substitution-Dependent Synthetic Sequences Requiring Accelerated Kinetics

For synthetic routes where a nucleophilic substitution step at the α-carbon represents a rate-limiting or yield-determining transformation, 3-bromo-1,1,1-trifluoroacetone is the halogenated trifluoroacetone of choice. The class-level inference regarding leaving-group hierarchy, as presented in Section 3, establishes that bromide (Br⁻) is a substantially superior leaving group compared to chloride (Cl⁻) due to lower carbon–halogen bond dissociation energy, reduced anion basicity, and greater polarizability [1]. This fundamental difference translates directly to accelerated SN2 reaction rates and higher conversion yields when 3-bromo-1,1,1-trifluoroacetone is employed as the electrophilic substrate compared to its chloro analog. Procurement of the bromo derivative is scientifically justified when reaction efficiency, milder reaction conditions, or minimization of side-product formation are prioritized over reagent cost considerations. This scenario encompasses applications such as thioether formation for carboxylesterase inhibitor synthesis [2] and site-selective protein labeling with 19F NMR probes [3].

19F NMR Probe Development and Site-Selective Protein Labeling

3-Bromo-1,1,1-trifluoroacetone (designated BTFA in biochemical literature) serves as a thiol-reactive 19F NMR probe for site-selective protein labeling. The compound reacts specifically with engineered cysteine residues (e.g., K15C variant of methane monooxygenase B) to introduce a trifluoromethyl ketone moiety that provides a distinct 19F NMR signal [1]. The reactivity advantage of the α-bromo functionality, as established through the leaving-group hierarchy evidence in Section 3, ensures efficient and selective labeling under mild aqueous conditions [2]. This application is supported by direct experimental evidence that BTFA modification causes minimal structural perturbation to the target protein complex while enabling sensitive detection at protein concentrations as low as 5 μM [3]. Neither the chloro analog (with inferior leaving-group ability) nor non-halogenated trifluoroacetone (lacking the electrophilic site for covalent attachment) can achieve the same combination of labeling efficiency, site-selectivity, and minimal structural perturbation.

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